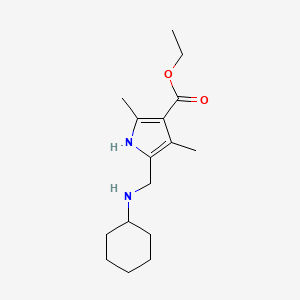

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC17185493

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O2 |

|---|---|

| Molecular Weight | 278.39 g/mol |

| IUPAC Name | ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3 |

| Standard InChI Key | UDUVASMSJVQXIC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole class of heterocyclic compounds. Its molecular structure includes:

-

A pyrrole core with methyl groups at positions 2 and 4.

-

A carboxylate ester (ethyl group) at position 3.

The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .

Table 1: Key Chemical Identifiers

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrole core. A plausible route includes:

-

Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation to generate the 2,4-dimethylpyrrole scaffold .

-

Functionalization: Introduction of the carboxylate ester via esterification, followed by aminomethylation at position 5 using cyclohexylamine and formaldehyde.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>97% purity) .

Reactivity Profile

The compound’s reactivity is influenced by:

-

Electron-Donating Methyl Groups: Enhance electrophilic substitution at the pyrrole ring .

-

Carboxylate Ester: Susceptible to hydrolysis under acidic or basic conditions, offering a pathway to carboxylic acid derivatives.

-

Cyclohexylamino Group: Participates in nucleophilic reactions or hydrogen bonding, relevant to drug-receptor interactions.

Physicochemical Properties

Experimental Data

Limited experimental data are available, but inferences can be drawn from related compounds:

-

Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO) due to the hydrochloride salt .

-

Stability: Likely stable under inert gas storage at 2–8°C, as recommended for similar intermediates .

Table 2: Comparison with Precursor Compound

Applications in Drug Development

Role as a Pharmaceutical Intermediate

The compound is manufactured as a high-purity (>97%) intermediate for APIs, underscoring its importance in:

-

Sunitinib Analogues: Used in tyrosine kinase inhibitor synthesis .

-

Antifungal Agents: Pyrrole derivatives are explored for ergosterol biosynthesis inhibition.

Patent Landscape

No patents directly citing this compound were identified, but related pyrrole derivatives are protected in oncology and infectious disease applications .

Challenges and Future Directions

Research Gaps

-

Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity Profile: Requires in vivo studies to assess safety margins.

Synthetic Optimization

Future work should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume